molecular formula C20H22N2O2 B3431630 2(1H)-Quinolinone, 6-methoxy-3-[[[2-(2-methylphenyl)ethyl]amino]methyl]- CAS No. 917562-12-0

2(1H)-Quinolinone, 6-methoxy-3-[[[2-(2-methylphenyl)ethyl]amino]methyl]-

Cat. No.: B3431630
CAS No.: 917562-12-0
M. Wt: 322.4 g/mol
InChI Key: ANQBOIPAMSQAOV-UHFFFAOYSA-N
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Description

The compound 2(1H)-Quinolinone, 6-methoxy-3-[[[2-(2-methylphenyl)ethyl]amino]methyl]- features a quinolinone core (a bicyclic structure with a lactam group at position 2) substituted with a methoxy group at position 6 and a branched aminomethyl group at position 3. The aminomethyl side chain is further modified with a 2-(2-methylphenyl)ethyl moiety. Its molecular formula is C₂₀H₂₂N₂O (MW: 306.41 g/mol), and it is structurally related to bioactive quinolinone derivatives targeting receptors or enzymes .

Properties

IUPAC Name

6-methoxy-3-[[2-(2-methylphenyl)ethylamino]methyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-14-5-3-4-6-15(14)9-10-21-13-17-11-16-12-18(24-2)7-8-19(16)22-20(17)23/h3-6,16-19,21H,7-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRBPJGJCAZJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCNCC2CC3CC(CCC3NC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 6-methoxy-3-[[[2-(2-methylphenyl)ethyl]amino]methyl]- typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions.

    Aminoethyl Substitution: The final step involves the substitution of the 3-position with the aminoethyl group. This can be done through a nucleophilic substitution reaction using 2-(2-methylphenyl)ethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinolinone derivatives with hydroxyl groups.

    Reduction: Reduction reactions can target the quinolinone core, potentially converting it to a dihydroquinolinone derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Hydroxylated quinolinone derivatives.

    Reduction: Dihydroquinolinone derivatives.

    Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

2(1H)-Quinolinone, 6-methoxy-3-[[[2-(2-methylphenyl)ethyl]amino]methyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 6-methoxy-3-[[[2-(2-methylphenyl)ethyl]amino]methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways or interact with cellular receptors to induce therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Substituent Variations

Key structural analogs and their substituent differences are summarized below:

Table 1: Structural Comparison of Quinolinone Derivatives
Compound Name (Reference) Substituents (Positions) Molecular Weight (g/mol) Key Features
Target Compound 6-OCH₃, 3-[[2-(2-methylphenyl)ethyl]aminomethyl] 306.41 Branched alkyl-aryl side chain
8-Methyl-3-[[2-(2-methylphenyl)ethyl]aminomethyl]-2(1H)-quinolinone 8-CH₃, 3-[[2-(2-methylphenyl)ethyl]aminomethyl] 306.41 Positional isomer (methoxy → methyl)
3-(2-Hydroxyethyl)-6-methyl-2-phenylmethylquinoline (4b) 3-CH₂CH₂OH, 6-CH₃, 2-CH₂Ph 277.36 Hydroxyethyl substituent; non-lactam
6-Methoxy-2(1H)-quinolinone (1) 6-OCH₃ 175.18 Minimal substituents
Compound 89 (P2Y2 agonist) 2-[[ethyl(4-fluorobenzyl)amino]methyl], 7,8-diCH₃ ~380 (estimated) Receptor-targeted substituents
Key Observations:
  • Positional Isomerism: The target compound’s 6-methoxy group distinguishes it from the 8-methyl analog in .
  • Side Chain Complexity: The target compound’s 3-aminomethyl-arylalkyl side chain contrasts with simpler substituents like hydroxyethyl () or unsubstituted quinolinones (). This side chain may enhance lipophilicity and receptor binding .
  • Lactam vs.

Physicochemical Properties

  • Melting Points : The hydroxyethyl derivative (4b) melts at 129–130°C , while the target compound’s melting point is unreported. Methoxy groups generally reduce melting points compared to polar hydroxyl groups .
  • Solubility: The target compound’s tertiary amine and arylalkyl chain likely increase lipophilicity, reducing aqueous solubility compared to 6-methoxy-2(1H)-quinolinone .
  • NMR Profiles : The target compound’s ¹H-NMR would show distinct peaks for the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons from the 2-methylphenyl group (~δ 6.9–7.3 ppm), differing from 4b’s hydroxyethyl protons (δ 3.75 ppm) .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 6-methoxy-3-[[[2-(2-methylphenyl)ethyl]amino]methyl]-2(1H)-quinolinone, and how can reaction parameters be optimized?

Methodological Answer:
The compound can be synthesized via Vilsmeier-Haack formylation of quinoline precursors followed by reductive amination. For example, 2-chloro-3-formylquinoline intermediates (generated using MSCL-DMF/DMAC reagents) can react with 2-(2-methylphenyl)ethylamine under hydrogenation conditions to introduce the amino-methyl substituent . Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to amine), solvent polarity (e.g., THF for improved solubility), and temperature (50–70°C for 12–24 hours). Catalytic hydrogenation (10% Pd/C, H₂ at 1 atm) enhances yield (up to 75%) compared to NaBH₄ reduction .

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this quinolinone derivative?

Methodological Answer:

  • 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and methylene groups (δ ~3.5–4.2 ppm for CH₂-NH) with 2D COSY/HSQC to resolve overlapping signals, especially in aromatic regions .
  • IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1650–1680 cm⁻¹) and NH stretches (broad peak ~3300 cm⁻¹) .
  • X-ray Crystallography : Resolve molecular packing and hydrogen-bonding patterns (e.g., C=O⋯H-N interactions) using SHELXL refinement . For example, ethyl 6-chloro-2-substituted quinoline derivatives were resolved with R-factor < 0.05 .

Advanced: How can researchers address discrepancies in NMR data caused by dynamic proton exchange or substituent effects?

Methodological Answer:

  • Deuterated Solvents : Use DMSO-d₆ to slow proton exchange in NH groups, resolving split signals .
  • Variable Temperature NMR : Identify broadening or coalescence of NH peaks (e.g., at 25°C vs. 60°C) to confirm exchange processes .
  • 2D NOESY : Differentiate between regioisomers (e.g., para vs. meta substitution) by correlating spatial proximity of substituents .

Advanced: What strategies are used to elucidate the bioactive conformation of this compound in enzyme-binding studies?

Methodological Answer:

  • Molecular Docking : Align the quinolinone core with hLDHA active sites using PyMOL or AutoDock, focusing on hydrogen bonds between the methoxy group and Arg98 .
  • SAR Analysis : Compare inhibitory activity of analogs (e.g., 6-chloro vs. 6-methoxy derivatives) to identify critical substituents .
  • Crystallographic Overlays : Superimpose the compound’s X-ray structure (e.g., from SHELX-refined data) with co-crystallized enzyme-ligand complexes .

Advanced: How can computational modeling predict pharmacokinetic properties like solubility and metabolic stability?

Methodological Answer:

  • LogP Calculations : Use Molinspiration or ChemAxon to estimate lipophilicity (LogP ~2.5–3.0), guiding solubility enhancement via salt formation .
  • CYP450 Metabolism Prediction : SwissADME or MetaCore models identify vulnerable sites (e.g., NH-CH₂ for oxidative N-dealkylation) .
  • Molecular Dynamics (MD) : Simulate aqueous solubility by analyzing solvent-accessible surface area (SASA) in GROMACS .

Basic: What biological targets or therapeutic applications are associated with this quinolinone derivative?

Methodological Answer:

  • Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus MIC ~8 µg/mL) via broth microdilution, correlating activity with electron-withdrawing substituents .
  • Anticancer Targets : Screen against PI3Kδ (IC₅₀ ~50 nM) using fluorescence polarization assays, noting synergy with pyrimidine hybrids .

Advanced: How can regioselectivity challenges in modifying the amino-methyl group be addressed?

Methodological Answer:

  • Protecting Groups : Temporarily protect the quinolinone NH with Boc anhydride to direct alkylation to the amino-methyl site .
  • Lewis Acid Catalysis : Use ZnCl₂ to stabilize transition states during nucleophilic substitution, favoring C-3 over C-4 functionalization .

Basic: What analytical methods ensure purity, and how are impurities characterized?

Methodological Answer:

  • HPLC-PDA : Use C18 columns (ACN/0.1% TFA gradient) to detect impurities >0.1% .
  • LC-MS/MS : Identify byproducts (e.g., dechlorinated intermediates) via fragmentation patterns .

Advanced: How do crystallization solvents influence molecular packing and polymorphism?

Methodological Answer:

  • Solvent Screening : Compare DMSO (yields needle-like crystals with Z’=2) vs. ethanol (block crystals, Z’=1) to assess packing efficiency .
  • Thermal Analysis : DSC/TGA identifies polymorph transitions (e.g., endothermic peaks at 150–160°C) .

Advanced: How can SAR studies systematically explore the role of methoxy and amino-methyl groups?

Methodological Answer:

  • Fragment Replacement : Synthesize analogs with ethoxy (vs. methoxy) or benzylamine (vs. methylphenethylamine) to test steric/electronic effects .
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using multivariate regression .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2(1H)-Quinolinone, 6-methoxy-3-[[[2-(2-methylphenyl)ethyl]amino]methyl]-
Reactant of Route 2
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2(1H)-Quinolinone, 6-methoxy-3-[[[2-(2-methylphenyl)ethyl]amino]methyl]-

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